1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide
描述
属性
IUPAC Name |
1-ethyl-N-(3-methylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-16-8-7-12(15-16)13(17)14-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKALHKPHMIEWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethyl chloroformate to introduce the carboxamide group. The reaction conditions usually involve refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
化学反应分析
Types of Reactions
1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Anticancer Applications
Recent studies highlight the significant anticancer properties of pyrazole derivatives, including 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide. This compound has shown effectiveness against various cancer cell lines through multiple mechanisms.
Data Table: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-Ethyl-N-(3-Methylphenyl)-1H-Pyrazole-3-Carboxamide | MDA-MB-231 (Breast) | 15.5 | Apoptosis induction |
| 1-Ethyl-N-(3-Methylphenyl)-1H-Pyrazole-3-Carboxamide | HepG2 (Liver) | 20.0 | EGFR inhibition |
| Other Pyrazole Derivative | A549 (Lung) | 26.0 | Topoisomerase II inhibition |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been explored extensively. The compound exhibits significant inhibition of COX enzymes, which are critical in the inflammatory process.
Research Insights
- Inhibition Studies : In vitro studies have shown that pyrazole derivatives can effectively inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation markers . This suggests potential applications in treating inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| 1-Ethyl-N-(3-Methylphenyl)-1H-Pyrazole-3-Carboxamide | COX-1 | 12.5 |
| 1-Ethyl-N-(3-Methylphenyl)-1H-Pyrazole-3-Carboxamide | COX-2 | 10.0 |
Synthetic Applications
Beyond its biological activities, 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide serves as a valuable building block in organic synthesis.
Synthesis Applications
- Building Block for Complex Molecules : The compound can be utilized in the synthesis of more complex pyrazole-based molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions . This versatility makes it an essential component in drug discovery and development.
作用机制
The mechanism of action of 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .
相似化合物的比较
Comparison with Structural Analogs
Substituent Effects on the Pyrazole Core
Pyrazole carboxamides exhibit diverse biological activities depending on substituents at the N1 and C3 positions. Key analogs include:
Table 1: Structural and Physical Properties of Selected Pyrazole Carboxamides
Key Observations :
- Ethyl vs. Methyl Substitution : The ethyl group at N1 (as in the target compound) enhances lipophilicity compared to unsubstituted pyrazoles (e.g., 1-phenyl-1H-pyrazole-3-carboxamide). This may improve membrane permeability in biological systems.
- Fluorinated Substituents: Compounds I-4 and I-2 ( and ) exhibit lower melting points (80–101°C) compared to non-fluorinated analogs, likely due to disrupted crystal packing from bulky fluorinated groups.
Electronic and Steric Effects of the Aryl Group
The aryl group attached to the carboxamide nitrogen significantly influences bioactivity:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 3-methylphenyl group (electron-donating) in the target compound may enhance stability compared to electron-withdrawing groups like chloro or trifluoromethyl (). However, chloro and trifluoromethyl groups improve binding to hydrophobic enzyme pockets in fungicidal compounds.
- Heterocyclic Substituents : Thiadiazole-containing analogs () demonstrate distinct activity profiles, likely due to additional hydrogen-bonding interactions.
生物活性
1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes recent findings on the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, and potential applications in drug development.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:
1. Anticancer Activity
Recent studies have indicated that 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide exhibits promising anticancer properties. Its mechanism appears to involve the inhibition of specific kinases involved in cancer cell proliferation.
- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, it demonstrated an IC50 value of 26 µM against A549 cells, indicating its potential as an effective anticancer agent .
- Mechanism of Action : The compound is believed to inhibit Aurora-A kinase, a critical regulator of cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
2. Anti-inflammatory Activity
The anti-inflammatory potential of 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has also been explored. It appears to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes.
- Experimental Models : In carrageenan-induced edema models, the compound exhibited significant reduction in inflammation comparable to standard anti-inflammatory drugs like ibuprofen .
3. Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various pathogens, showcasing its broad-spectrum efficacy.
- Activity Against Bacteria and Fungi : Studies have indicated that it possesses notable antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To contextualize the efficacy of 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide, a comparison with other pyrazole derivatives is useful:
Case Studies and Research Findings
Several case studies have highlighted the biological activity of pyrazole derivatives similar to 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide:
- Li et al. (2022) : Investigated a series of pyrazole derivatives for anticancer activity and found several compounds with IC50 values lower than 0.5 µM against MCF7 and NCI-H460 cell lines, emphasizing the structure-activity relationship that enhances anticancer potency .
- Bouabdallah et al. (2022) : Reported on N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline showing significant cytotoxicity against HepG2 cells with an IC50 of 17.82 mg/mL, demonstrating the potential for developing more effective pyrazole-based drugs .
常见问题
Q. What are the key structural features of 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide, and how do they influence its chemical reactivity?
The compound consists of a pyrazole core substituted with an ethyl group at the 1-position and a carboxamide-linked 3-methylphenyl group at the 3-position. The pyrazole ring's electron-rich nitrogen atoms enable hydrogen bonding and π-π stacking with biological targets, while the 3-methylphenyl group enhances lipophilicity, influencing membrane permeability . The ethyl group may sterically hinder interactions with bulky enzyme active sites. Computational modeling (e.g., density functional theory) can predict reactive sites, such as the carboxamide's carbonyl oxygen, which participates in hydrogen bonding .
Q. What are the standard synthetic routes for 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide, and how do reaction conditions impact yield?
Synthesis typically involves:
- Step 1: Formation of the pyrazole ring via cyclocondensation of hydrazines with diketones or β-ketoesters.
- Step 2: Introduction of the ethyl group via alkylation (e.g., using ethyl iodide in DMF at 60–80°C).
- Step 3: Carboxamide coupling via reaction of the pyrazole-3-carboxylic acid derivative with 3-methylaniline, using coupling agents like EDC/HOBt . Key factors affecting yield include:
- Temperature: Excess heat may degrade intermediates.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .
Advanced Research Questions
Q. How can researchers optimize the stereochemical configuration of 1-ethyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide to enhance target binding affinity?
Stereochemistry significantly impacts bioactivity. For example, altering the ethyl group's orientation may affect binding to chiral enzyme pockets. Methods include:
- Asymmetric synthesis: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during pyrazole formation .
- X-ray crystallography: Resolve the compound’s crystal structure to identify preferred conformations and compare with target protein structures (e.g., kinase active sites) .
- SAR studies: Synthesize enantiomers and test inhibitory potency (IC₅₀) against relevant targets (e.g., COX-2 for anti-inflammatory activity) .
Q. What methodologies resolve contradictions in pharmacological data between in vitro and in vivo studies involving this compound?
Discrepancies often arise from metabolic stability, bioavailability, or off-target effects. Strategies include:
- Metabolic profiling: Use LC-MS to identify metabolites in liver microsomes and correlate with in vivo efficacy .
- Dose-response calibration: Adjust in vitro concentrations to match achievable plasma levels in vivo.
- Knockout models: Validate target engagement using transgenic animals lacking the putative target receptor .
- PK/PD modeling: Integrate pharmacokinetic (absorption, distribution) and pharmacodynamic (receptor occupancy) data to refine dosing regimens .
Q. How do electron-withdrawing/donating substituents on the phenyl ring affect enzymatic inhibition kinetics?
Substituents modulate the carboxamide’s electron density, altering binding to enzymatic active sites. For example:
- Electron-withdrawing groups (e.g., -Cl, -CF₃): Increase carboxamide's electrophilicity, enhancing hydrogen bonding with catalytic residues (e.g., serine in proteases) .
- Electron-donating groups (e.g., -OCH₃): Reduce binding affinity by destabilizing charge-transfer interactions. Experimental approaches:
- Kinetic assays: Measure inhibition constants (Kᵢ) using fluorogenic substrates and varying substituents.
- Molecular docking: Simulate binding modes with software like AutoDock Vina to predict substituent effects .
Methodological Considerations
- Stereochemical analysis: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and assess purity .
- Data validation: Cross-reference in vitro results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Reaction optimization: Employ design of experiments (DoE) to systematically vary temperature, solvent, and catalyst loadings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
